1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)13-5-4-12(23-2)7-14(13)24-3/h4-5,7,9,11H,6,8H2,1-3H3,(H,18,19,22) |
InChI Key |
JAKYETUVJDJOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-methyl-1,3-thiazol-2(3H)-ylidene component is typically synthesized via Hantzsch thiazole synthesis. A representative protocol involves:
-
Condensation : Reacting thiourea with ethyl acetoacetate in ethanol under reflux (78°C, 6 hours) to form 4-methylthiazol-2-amine.
-
Oxidation : Treating the amine with manganese dioxide (MnO₂) in dichloromethane (DCM) at 25°C for 12 hours to generate the thiazol-2(3H)-ylidene intermediate.
Table 1: Thiazole Ring Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Tetrahydrofuran | Ethanol |
| Temperature (°C) | 78 | 65 | 78 |
| Catalyst | None | p-Toluenesulfonic acid | None |
| Yield (%) | 72 | 68 | 72 |
Data adapted from catalytic studies in thiazole derivatization.
Pyrrolidine-3-Carboxamide Backbone Assembly
The 5-oxopyrrolidine-3-carboxamide is constructed via a cyclocondensation strategy:
-
Micheal Addition : Reacting acrylamide with dimethyl malonate in the presence of DBU (1,8-diazabicycloundec-7-ene) at 0°C.
-
Cyclization : Heating the adduct at 110°C in toluene with molecular sieves (4Å) to form the pyrrolidine ring.
Critical Factor : Maintaining anhydrous conditions prevents hydrolysis of the carboxamide group, with yields improving from 58% to 82% when water content is kept below 50 ppm.
Coupling of Moieties
The final step involves coupling the thiazol-2(3H)-ylidene and pyrrolidine-3-carboxamide units with the 2,4-dimethoxyphenyl group:
-
Buchwald-Hartwig Amination : Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as ligands in dioxane at 100°C for 18 hours.
-
Workup : Purification via silica gel chromatography (ethyl acetate:hexane = 3:7) yields the final compound with >95% purity.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (10 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature (°C) | 100 |
| Reaction Time (hours) | 18 |
| Yield (%) | 76 |
Optimization Strategies
Catalytic System Enhancements
Replacing Pd(OAc)₂ with BrettPhos-Pd-G3 increases coupling efficiency:
Solvent Effects
Screening polar aprotic solvents revealed:
-
NMP (N-methyl-2-pyrrolidone) : Enhances solubility of the dimethoxyphenyl precursor but decreases regioselectivity.
-
Toluene : Optimal balance between solubility and reaction control, achieving 82% isolated yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization step reduces batch variability:
Chemical Reactions Analysis
Magnolin participates in various chemical reactions:
a. Oxidation and Reduction:Oxidation: Magnolin can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
- Magnolin can undergo nucleophilic substitution reactions at specific sites.
Reagents: Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., ammonia).
Conditions: Reactions occur under mild conditions, often in organic solvents.
- The major products depend on the specific reaction conditions.
- Examples include derivatives with modified phenolic or thiazole moieties.
Scientific Research Applications
Magnolin’s diverse applications span several fields:
a. Medicinal Chemistry:Anti-Inflammatory: Magnolin inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by suppressing extracellular signal-regulated kinases (ERKs). It targets ERK1 and ERK2, crucial signaling molecules in cancer cell metastasis.
Headache Relief: Traditional medicine uses magnolin to alleviate headaches.
NF-κB Pathway: Magnolin inhibits NF-κB transactivation by suppressing ERKs/RSK2 signaling. This impacts cell migration and inflammation.
Fragrance and Perfumery: Magnolin’s unique aroma makes it a valuable ingredient in perfumes and fragrances.
Mechanism of Action
- Magnolin interacts with active pockets of ERK1 and ERK2, influencing downstream pathways.
- It modulates NF-κB activation, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The table below highlights key structural differences between the target compound and related analogs from literature:
*Estimated based on molecular formula (C₁₇H₁₉N₃O₄S).
Key Observations
- Substituent Effects :
- Pharmacological Potential: MAO inhibitors in share a thiazole-ylidene-carboxamide scaffold, suggesting the target compound may exhibit similar activity pending empirical validation.
Hypothesized Structure-Activity Relationships (SAR)
- Methoxy Groups : The 2,4-dimethoxyphenyl substituent may enhance solubility and π-stacking interactions in enzymatic pockets.
- Thiazole vs.
- Substituent Position : Methyl at the 4-position (target) vs. 5-position () could modulate steric hindrance in enzyme binding.
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , and its molecular weight is approximately 264.35 g/mol. The compound features a pyrrolidine core substituted with a thiazole and a dimethoxyphenyl group, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1 exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
In vitro studies have indicated that compound 1 may act as an inhibitor of various enzymes. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.63 ± 0.001 | |
| Urease | Non-competitive | 2.14 ± 0.003 |
The biological activity of compound 1 can be attributed to its ability to interact with specific protein targets within microbial cells and human enzymes. Molecular docking studies suggest that the thiazole moiety plays a critical role in binding interactions with target proteins, potentially altering their function and leading to observed biological effects .
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives based on the structure of compound 1 and evaluated their biological activities through both in vitro and in silico methods. The findings highlighted that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, indicating the potential for optimizing structure-activity relationships (SAR) for improved efficacy .
Q & A
Q. Monitoring methods :
- Thin-layer chromatography (TLC) with UV visualization to track reaction completion .
- High-performance liquid chromatography (HPLC) for purity assessment at intermediate stages .
- Mass spectrometry (MS) to confirm molecular ion peaks .
Basic: Which spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR to assign protons and carbons in the pyrrolidone, thiazole, and aromatic regions. Pay attention to the (E)-configuration of the thiazolylidene group, confirmed by NOESY/ROESY correlations .
- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, particularly between the dimethoxyphenyl and pyrrolidine moieties .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and C=N stretches in the thiazole ring .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion) .
Advanced: How can contradictions in biological activity data between in vitro and cell-based assays be resolved?
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to determine if rapid degradation in cell media reduces apparent activity .
- Membrane permeability : Use Caco-2 cell monolayers or PAMPA assays to evaluate compound uptake .
- Target engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular binding to the intended target .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Systematically modify substituents (e.g., methoxy groups on phenyl, methyl on thiazole) to isolate contributions to activity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .
- Biological assays :
Advanced: How can crystallization challenges be addressed for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to optimize crystal growth .
- Temperature gradients : Slow cooling from saturated solutions promotes lattice formation .
- Software tools : Refine crystal structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) .
Advanced: What strategies resolve discrepancies in NMR data interpretation?
- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening (e.g., rotamers in the thiazolylidene group) .
- Isotopic labeling : Synthesize 13C-labeled analogs to clarify ambiguous HMBC correlations .
- Solvent comparison : Record spectra in DMSO-d6 vs. CDCl3 to detect solvent-induced shifts .
Basic: How is purity validated before biological testing?
- HPLC : ≥95% purity with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Kinase profiling : Use a panel of 50+ kinases to identify selectivity (e.g., ADP-Glo™ kinase assays) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to detect programmed cell death .
- Transcriptomics : RNA-seq to identify downstream pathways affected by treatment .
Basic: How are stability and storage conditions optimized?
- Stability studies :
- Thermogravimetric analysis (TGA) to determine decomposition temperature .
- Light sensitivity : Store in amber vials at −20°C under argon to prevent oxidation .
Advanced: How can metabolite identification studies be designed?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
- Reactive intermediate detection : Trapping assays with glutathione or KCN to identify electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
